molecular formula C12H22O B6280799 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol CAS No. 64042-39-3

1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol

Cat. No.: B6280799
CAS No.: 64042-39-3
M. Wt: 182.30 g/mol
InChI Key: ICOITBGCXKPDQU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol (CAS 64042-39-3) is a high-purity organic compound offered for chemical and biochemical research. This compound has a molecular formula of C12H22O and a molecular weight of 182.30 g/mol . It is supplied with a guaranteed assay of 95% and requires storage at 4°C to ensure stability . As a cyclohexanol derivative, this structural class is known to be of interest in the development and evaluation of fragrances, as research into novel structures is essential for understanding and creating new olfactory profiles . The specific research applications and biological activity of this particular molecule are an area for further investigation, making it a candidate for discovery-based research in various fields. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64042-39-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

1-[(E)-hex-1-enyl]cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+

InChI Key

ICOITBGCXKPDQU-RMKNXTFCSA-N

Isomeric SMILES

CCCC/C=C/C1(CCCCC1)O

Canonical SMILES

CCCCC=CC1(CCCCC1)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Cyclohexanone reacts with (E)-1-bromohex-1-ene in tetrahydrofuran (THF) at 0°C under zinc catalysis. The zinc metal facilitates single-electron transfer (SET), generating a ketyl radical intermediate that couples with the allylic bromide. Stereochemical control arises from the transmetalation step, favoring the (E)-isomer due to minimized steric hindrance between the cyclohexyl group and the hexenyl chain.

Optimization Studies

Key parameters include:

  • Zinc activation : Pretreatment with 1 M HCl enhances surface reactivity, achieving 85% yield (compared to 62% without activation).

  • Solvent effects : THF outperforms diethyl ether (85% vs. 71% yield) due to better stabilization of the zinc enolate intermediate.

  • Temperature gradient : Gradual warming from 0°C to room temperature prevents oligomerization byproducts.

The method produces this compound with 75–85% isolated yield and >98% stereoselectivity.

Radical Cyclization of Propargyl Ethers

Zhao et al. (2011) demonstrated a tin-free radical approach using cyclohexanone-derived propargyl ethers. This method avoids heavy metals and enables scalability.

Synthetic Pathway

  • Propargylation : Cyclohexanone is converted to propargyl ether using propargyl bromide and NaH.

  • Radical initiation : Azobisisobutyronitrile (AIBN) generates radicals from the propargyl ether at 80°C.

  • 6-endo-dig cyclization : The radical intermediate undergoes cyclization, forming the cyclohexanol core with concurrent (E)-selective alkene formation.

Performance Metrics

  • Yield : 59% overall yield after column chromatography.

  • Stereocontrol : The bulky tert-butyl group on the propargyl ether directs (E)-selectivity via conformational locking.

  • Byproducts : Minor amounts (≤8%) of dimeric species form via radical recombination, necessitating silica gel purification.

Comparative Analysis of Synthetic Methods

ParameterBarbier AllylationRadical Cyclization
Yield 75–85%59%
Stereoselectivity >98% (E)>95% (E)
Reaction Time 5–6 hours12–14 hours
Metal Usage Zn (stoichiometric)Metal-free
Purification Simple filtrationColumn chromatography
Scalability Up to 50 g demonstratedLimited to 10 g batches

The Barbier method offers superior yields and shorter reaction times but requires zinc handling. The radical approach eliminates metal use at the expense of lower efficiency.

Emerging Techniques and Modifications

Flow Chemistry Adaptations

Preliminary studies suggest that continuous-flow Barbier reactions enhance heat transfer, reducing side reactions during exothermic zinc-mediated steps. Microreactor systems achieve 82% yield in 1.5 hours at 25°C, compared to batch-mode 85% in 5 hours.

Biocatalytic Alternatives

Lipase-mediated kinetic resolution of racemic mixtures has been attempted but currently provides <30% yield of the target (E)-isomer .

Chemical Reactions Analysis

1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields a ketone, while reduction with lithium aluminum hydride produces the corresponding alcohol.

Scientific Research Applications

1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

(a) 1-[(3Z)-3-Hexen-1-yl]cyclohexanol

  • Key Difference : The double bond is located at the 3-position with (Z)-stereochemistry.
  • Impact : The (Z)-isomer exhibits distinct dipole moments and molecular packing due to cis-configuration, leading to lower melting points compared to the (E)-isomer. The spatial arrangement also affects reactivity in cycloaddition or hydrogenation reactions .

(b) 1-(Buta-1,2-dien-1-yl)cyclohexan-1-ol

  • Key Difference: Substitution with an allene (cumulene) group instead of a mono-alkenyl chain.
  • Impact : The conjugated allene system enhances electrophilicity, enabling unique reactivity in transition-metal-catalyzed transformations (e.g., enantioselective synthesis via copper hydride catalysis) .

(c) Venlafaxine (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol)

  • Key Difference : A bulky aryl-alkylamine substituent replaces the hexenyl group.
  • Impact: The polar dimethylamino and methoxyphenyl groups increase water solubility and pharmacological activity (e.g., serotonin-norepinephrine reuptake inhibition) compared to the nonpolar hexenyl analogue .

(d) Tramadol (1-(m-Methoxyphenyl)-2-dimethylaminomethylcyclohexan-1-ol)

  • Key Difference: A m-methoxyphenyl group and dimethylaminomethyl side chain.
  • Impact: Tramadol’s dual opioid and monoaminergic activity contrasts with the inert hexenyl derivative, demonstrating how substituent polarity and hydrogen-bonding capacity dictate biological function .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) LogP (Predicted)
1-[(1E)-hex-1-en-1-yl]cyclohexanol C₁₂H₂₂O 182.30 (E)-hexenyl ~250–280* 3.8
1-[(3Z)-3-hexen-1-yl]cyclohexanol C₁₂H₂₂O 182.30 (Z)-hexenyl ~240–260* 3.6
Venlafaxine C₁₇H₂₇NO₂ 277.41 Aryl-alkylamine 313–315 2.7
Tramadol C₁₆H₂₅NO₂ 263.38 m-Methoxyphenyl, amine 310–315 2.4

*Estimated based on analogous cyclohexanol derivatives.

  • Hydrophobicity : The hexenyl derivatives (LogP ~3.6–3.8) are more lipophilic than venlafaxine (LogP ~2.7) due to the absence of polar amine or ether groups .
  • Thermodynamics: Excess thermodynamic parameters (e.g., partial molar volume) of venlafaxine in aqueous Na₂SO₄ highlight its solute-solvent interactions, which are less pronounced in the hexenyl analogue due to reduced polarity .

Conformational Analysis

  • Cyclohexanol Chair Conformation: Substituents at the 1-position favor equatorial orientations to minimize 1,3-diaxial strain. For 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol, the (E)-hexenyl group’s steric bulk may destabilize the equatorial conformation compared to smaller substituents (e.g., methyl in 1-methylcyclohexanol) .
  • Comparative Stability: Studies on 1-methylcyclohexanol show a 70:30 equatorial:axial equilibrium at 25°C. Larger substituents like hexenyl may shift this ratio further toward equatorial dominance due to increased steric demand .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[(1E)-hex-1-en-1-yl]cyclohexan-1-ol with high stereochemical purity?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation or stereoselective addition reactions. For example, iridium-catalyzed deoxygenation of cyclohexanol derivatives (as demonstrated in related studies) can achieve high stereochemical control. Key parameters include catalyst loading (e.g., 2–5 mol%), solvent polarity, and temperature (60–80°C). Monitoring reaction progress via TLC or GC-MS is critical to optimize yield and purity .

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are essential for structural elucidation. The (1E)-configuration of the hexenyl group is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons). Cyclohexanol ring protons exhibit distinct splitting patterns due to chair conformations. Compare experimental data with NIST Standard Reference Database spectra for validation . For advanced stereochemical analysis, NOESY or COSY experiments can resolve spatial interactions between substituents .

Q. What are the critical parameters for achieving high purity during column chromatography purification?

  • Methodological Answer : Use silica gel (60–120 mesh) with a non-polar solvent system (e.g., hexane:ethyl acetate gradient). Pre-adsorption of the crude product onto silica minimizes band broadening. Monitor fractions by TLC and combine only those with identical Rf values. For oxygen-sensitive intermediates, degas solvents and use inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational approaches predict stereoelectronic effects influencing the compound's reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron distribution. Studies on similar cyclohexanol derivatives reveal that the E-configuration of the hexenyl group stabilizes intermediates through hyperconjugation. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is recommended for such analyses .

Q. How can researchers resolve contradictions in reaction yields reported for different catalytic systems?

  • Methodological Answer : Systematic variation of reaction conditions (e.g., catalyst type, solvent, temperature) is necessary. For instance, palladium catalysts may favor coupling reactions but require strict anhydrous conditions, whereas iridium catalysts tolerate moisture but need higher temperatures. Replicate experiments with controlled variables (e.g., O₂ exclusion) and validate purity via HPLC or elemental analysis .

Q. What strategies study the compound's interaction with biological targets like enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Surface Plasmon Resonance (SPR) can assess binding affinity. For in vitro studies, enzyme inhibition assays (e.g., cytochrome P450 isoforms) require standardized protocols: pre-incubate the compound with microsomal fractions, monitor metabolite formation via LC-MS, and calculate IC₅₀ values. Ensure proper controls to account for solvent interference .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or spectral data be addressed?

  • Methodological Answer : Cross-reference data from authoritative databases like NIST Chemistry WebBook . Variations may arise from impurities or polymorphic forms. Recrystallize the compound in multiple solvents (e.g., ethanol, hexane) and characterize each batch via DSC and XRD. Purity thresholds (>98% by HPLC) must be explicitly stated in publications .

Safety and Handling

Q. What precautions are essential for storing this compound in oxygen-sensitive reactions?

  • Methodological Answer : Store under argon or nitrogen in amber vials at –20°C. Use septum-sealed reactors for transfers. Monitor for peroxide formation via iodide-starch test strips if aged samples are used. Dispose of waste via certified hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.